molecular formula C116H176N28O39S B045963 Prepro-trh (178-199) CAS No. 122018-92-2

Prepro-trh (178-199)

Numéro de catalogue: B045963
Numéro CAS: 122018-92-2
Poids moléculaire: 2618.9 g/mol
Clé InChI: ICAYDYVQHKWGMZ-VIAQXQIWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prepro-thyrotropin-releasing hormone (178-199) is a peptide fragment derived from the prohormone prepro-thyrotropin-releasing hormone. This peptide is composed of 22 amino acids and has been identified as having significant biological activity, particularly in the regulation of prolactin secretion and stress responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Prepro-thyrotropin-releasing hormone (178-199) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of prepro-thyrotropin-releasing hormone (178-199) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Analyse Des Réactions Chimiques

Types of Reactions

Prepro-thyrotropin-releasing hormone (178-199) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of prepro-thyrotropin-releasing hormone (178-199) include:

Major Products Formed

The major product formed from the synthesis of prepro-thyrotropin-releasing hormone (178-199) is the peptide itself. During its biological activity, it can be further processed into smaller peptide fragments .

Mécanisme D'action

Prepro-thyrotropin-releasing hormone (178-199) exerts its effects by binding to specific receptors on dopaminergic neurons in the hypothalamus. This binding leads to a decrease in tyrosine hydroxylase levels, which in turn reduces dopamine production. The reduction in dopamine levels results in increased prolactin secretion from the pituitary gland . Additionally, the peptide has been shown to inhibit ACTH release, thereby modulating the stress response .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Prepro-thyrotropin-releasing hormone (178-199) is unique in its specific regulatory effects on prolactin and ACTH secretion. Its ability to modulate stress responses and its potential therapeutic applications distinguish it from other similar peptides .

Activité Biologique

Prepro-thyrotropin-releasing hormone (TRH) (178-199) is a peptide derived from the TRH prohormone, which has garnered attention for its biological activity, particularly in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and its potential role as an endogenous corticotropin release-inhibiting factor (CRIF). This article synthesizes findings from various studies to elucidate the biological activity of prepro-TRH (178-199), focusing on its effects on adrenocorticotropic hormone (ACTH) secretion, behavioral responses, and potential therapeutic implications.

Prepro-TRH (178-199) has been shown to inhibit ACTH secretion both in vitro and in vivo. Studies indicate that this peptide attenuates stress-induced ACTH release, suggesting a modulatory role in the stress response. For instance, research demonstrated that intravenous administration of prepro-TRH (178-199) significantly reduced ACTH and corticosterone levels in rats subjected to restraint stress .

Table 1: Summary of Inhibitory Effects on ACTH Secretion

StudyMethodDoseEffect on ACTH Secretion
Redei et al. (1997)In vivo rat model100 μg/kg40-50% inhibition during stress
Pecori Giraldi et al. (2010)Human tumor cultures10 nm & 100 nm70% inhibition at 4h, 83% at 24h
Kato et al. (2007)ICV infusion in rats6 μg/kgSignificant reduction in CRH and ACTH levels

Behavioral Effects

Beyond its endocrine functions, prepro-TRH (178-199) also influences behavior. In behavioral studies, administration of this peptide has been associated with increased locomotor activity and reduced anxiety-like behaviors in various animal models. For example, in an open field test, prepro-TRH (178-199) significantly enhanced exploratory behaviors such as grooming and rearing .

Table 2: Behavioral Changes Induced by Prepro-TRH (178-199)

Test TypeObserved Behavior ChangeSignificance Level
Open Field TestIncreased locomotion and groomingp < 0.01
Light/Dark Box TestIncreased time spent in light compartmentp < 0.05
Porsolt Forced Swim TestReduced floating behavior, increased active behaviorsp < 0.01

Clinical Implications

The inhibitory effects of prepro-TRH (178-199) on ACTH secretion have potential clinical implications, particularly in conditions characterized by dysregulated HPA axis activity, such as Cushing's disease. A study involving human corticotroph tumors indicated that prepro-TRH (178-199) could inhibit ACTH secretion effectively, especially in larger tumors sensitive to glucocorticoid feedback . This suggests that targeting this peptide could be a promising strategy for managing hypercortisolism.

Case Studies

  • Human Tumor Analysis : In a study involving 24 human ACTH-secreting pituitary tumors, prepro-TRH (178-199) was shown to inhibit ACTH secretion significantly in macroadenomas compared to microadenomas. The inhibitory effect correlated with tumor size and sensitivity to dexamethasone .
  • Animal Model Studies : In Wistar-Kyoto rats known for HPA hyperactivity, alterations in prepro-TRH (178-199) expression were linked to behavioral characteristics and neuroendocrine abnormalities. This suggests a potential role for this peptide in modulating both endocrine and behavioral responses under stress conditions .

Propriétés

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C116H176N28O39S/c1-10-61(8)95(142-96(163)65(118)51-62-21-12-11-13-22-62)112(179)139-80(53-93(161)162)114(181)144-47-20-27-82(144)109(176)133-74(34-41-91(157)158)104(171)136-77(49-58(2)3)105(172)131-71(29-36-84(119)146)101(168)128-68(26-18-45-122-116(120)121)100(167)140-81(57-145)108(175)137-79(52-63-54-123-66-24-15-14-23-64(63)66)107(174)132-73(33-40-90(155)156)103(170)130-72(32-39-89(153)154)102(169)127-67(25-16-17-44-117)99(166)129-70(31-38-88(151)152)98(165)124-55-85(147)126-69(30-37-87(149)150)97(164)125-56-86(148)141-94(60(6)7)111(178)138-78(50-59(4)5)106(173)134-75(43-48-184-9)113(180)143-46-19-28-83(143)110(177)135-76(115(182)183)35-42-92(159)160/h11-15,21-24,54,58-61,65,67-83,94-95,123,145H,10,16-20,25-53,55-57,117-118H2,1-9H3,(H2,119,146)(H,124,165)(H,125,164)(H,126,147)(H,127,169)(H,128,168)(H,129,166)(H,130,170)(H,131,172)(H,132,174)(H,133,176)(H,134,173)(H,135,177)(H,136,171)(H,137,175)(H,138,178)(H,139,179)(H,140,167)(H,141,148)(H,142,163)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,182,183)(H4,120,121,122)/t61-,65-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,94-,95-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAYDYVQHKWGMZ-VIAQXQIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C116H176N28O39S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153477
Record name Prepro-thyrotropin-releasing hormone (178-199)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2618.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122018-92-2
Record name Prepro-thyrotropin-releasing hormone (178-199)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122018922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prepro-thyrotropin-releasing hormone (178-199)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.